4-Chloro-1-iodo-2-(trifluoromethoxy)benzene
Overview
Description
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is an organic compound that belongs to the class of halogenated benzenes. It is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures often react at the benzylic position .
Mode of Action
Similar compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position .
Biochemical Pathways
Similar compounds are known to participate in reactions at the benzylic position, which could potentially affect various biochemical pathways .
Result of Action
Similar compounds are known to undergo reactions at the benzylic position, which could potentially lead to various molecular and cellular effects .
Action Environment
It’s known that similar compounds should be stored in a refrigerated, dark place .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For instance, starting with a chlorinated benzene compound, iodination can be achieved using iodine and a suitable oxidizing agent. The trifluoromethoxy group can be introduced through nucleophilic substitution reactions involving trifluoromethanol and a suitable leaving group .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is critical to ensure efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group through palladium-catalyzed cross-coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group retained on the benzene ring .
Scientific Research Applications
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-iodo-1-(trifluoromethoxy)benzene
- 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene
- 4-Iodo-2-(trifluoromethoxy)benzene
Uniqueness
4-Chloro-1-iodo-2-(trifluoromethoxy)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for selective functionalization, while the trifluoromethoxy group enhances the compound’s stability and lipophilicity .
Properties
IUPAC Name |
4-chloro-1-iodo-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODVRGIROJIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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